molecular formula C15H23ClN2O B3369776 5-Methoxy-N,N-diethyltryptamine hydrochloride CAS No. 2454-70-8

5-Methoxy-N,N-diethyltryptamine hydrochloride

Cat. No. B3369776
CAS RN: 2454-70-8
M. Wt: 282.81 g/mol
InChI Key: OUUICFYPNJVLSZ-UHFFFAOYSA-N
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Description

5-Methoxy-N,N-diethyltryptamine hydrochloride, also known as 5-MeO-DMT, is a tryptamine with psychedelic properties . It is found in a wide variety of plant species, and a single psychoactive toad species, the Colorado River toad . This drug, as well as dimethyltryptamine and bufotenin, have been used in South America for religious and spiritual rituals .


Synthesis Analysis

5-MeO-DMT is endogenous to the human brain and its exact neuronal receptor binding profile is a matter of ongoing research . It was first synthesized in 1936 . It is biosynthesized via the deacetylation of melatonin in the pineal gland .


Molecular Structure Analysis

This compound belongs to the class of organic compounds known as tryptamines and derivatives . These are compounds containing the tryptamine backbone, which is structurally characterized by an indole ring substituted at the 3-position by an ethanamine .


Chemical Reactions Analysis

5-MeO-DMT is metabolized mainly by CYP2D6 . It works mainly as a selective serotonin receptor agonist at the 5-HT 1A and 5-HT 2A receptors .


Physical And Chemical Properties Analysis

The hydrochloride salt of 5-MeO-DIPT is a white crystalline powder . It has a molar mass of 218.300 g·mol −1 .

Scientific Research Applications

Psychotropic Potency and Metabolism

  • 6-Hydroxylation and Psychotropic Effects : Research comparing 6-hydroxy-5-methoxy-N,N-dimethyltryptamine with 5-methoxy-N,N-dimethyltryptamine in trained rats revealed that nonhydroxylated forms have more potent psychotropic effects. This study contributes to understanding the psychotropic activity of tryptamines and suggests that metabolites other than the 6-hydroxylated forms may be responsible for these effects (Taborsky, Delvigs, & Page, 1966).

Neurotransmitter Metabolism

  • Indolamine Metabolites in Psychosis : Tryptamine and its derivatives, including 5-methoxy-N,N-dimethyltryptamine, are studied for their roles in neurotransmitter metabolism, particularly in the context of schizophrenia. Higher levels of these indolamines have been observed in acute paranoid schizophrenia patients compared to healthy controls (Uebelhack, Franke, & Seidel, 1983).

Receptor Interactions

  • 5-HT4 Receptor Mediation : Research on human isolated ileal mucosa indicates that 5-hydroxytryptamine increases short-circuit current, mediated by the 5-HT4 receptor. This insight into receptor interactions is essential for understanding the physiological actions of tryptamines like 5-methoxy-N,N-diethyltryptamine (Burleigh & Borman, 1993).

Binding Characteristics

  • 5-HT2 Receptor Binding : A study examining the binding interactions of indolealkylamines, including 5-methoxy-N,N-diethyltryptamine, with 5-HT2 receptors, contributes to the understanding of structure-activity relationships and similarities with phenalkylamines. This research is pivotal for grasping the molecular recognition of these compounds at serotonin receptor subtypes (Lyon, Titeler, Seggel, & Glennon, 1988).

Genotoxic Evaluation

  • Non-Genotoxic Agent : Indorenate, a serotonin derivative related to 5-methoxytryptamine, was evaluated for its genotoxic activity and found to be non-genotoxic. This finding is significant for the safe application of similar compounds in therapeutics (Madrigal-Bujaidar & Rosas-Planaguma, 1989).

Cognitive Development Impact

  • Effects on Cognitive Development in Rats : A study on the hallucinogenic “designer drug” 5-MeO-DIPT, which is structurally similar to 5-Methoxy-N,N-diethyltryptamine, revealed its effects on cognitive development in rats. This research highlights potential consequences of hallucinogenic tryptamine use on neuropsychological development (Compton, Selinger, Testa, & Larkins, 2006).

Analytical Characterization

  • Analytical Characterization of Derivatives : Research on the analytical characterization of N,N-diallyltryptamine (DALT) and its derivatives, including 5-methoxy-N,N-diallyltryptamine, provides valuable data for the scientific community, especially for those exploring clinical and non-clinical uses of these substances (Brandt et al., 2017).

Mechanism of Action

The mechanism that produces the hallucinogenic and entheogenic effects of 5-MeO-DiPT is thought to result primarily from 5-HT 2A receptor agonism, although additional mechanisms of action such as monoamine oxidase inhibition (MAOI) may be involved also .

Safety and Hazards

5-MeO-DIPT alters sensory perception and judgment and can pose serious health risks to the user and the general public . Abuse of 5-MeO-DIPT has led to emergency department admission . Excessive doses have caused clinical intoxication, characterized by nausea, vomiting, agitation, hypotension, mydriasis, tachycardia, and hallucinations .

Future Directions

According to NFLIS-Drug data, there have been a total of 6,237 reports of 5-MeO-DiPT since 1999 . Reports of 5-MeO-DIPT have since decreased, reaching only four reports in 2022 and one in 2023 . This suggests a decrease in its usage over time.

properties

IUPAC Name

N,N-diethyl-2-(5-methoxy-1H-indol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O.ClH/c1-4-17(5-2)9-8-12-11-16-15-7-6-13(18-3)10-14(12)15;/h6-7,10-11,16H,4-5,8-9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUICFYPNJVLSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC1=CNC2=C1C=C(C=C2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60637619
Record name N,N-Diethyl-2-(5-methoxy-1H-indol-3-yl)ethanamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60637619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-N,N-diethyltryptamine hydrochloride

CAS RN

2454-70-8
Record name 5-Methoxy-N,N-diethyltryptamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002454708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC93731
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93731
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Diethyl-2-(5-methoxy-1H-indol-3-yl)ethanamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60637619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHOXY-N,N-DIETHYLTRYPTAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LM6R54JKYE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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